(S)-2-Hydroxymethyl-piperazine (S)-2-Hydroxymethyl-piperazine
Brand Name: Vulcanchem
CAS No.: 126872-94-4
VCID: VC21207105
InChI: InChI=1S/C5H12N2O/c8-4-5-3-6-1-2-7-5/h5-8H,1-4H2/t5-/m0/s1
SMILES: C1CNC(CN1)CO
Molecular Formula: C5H12N2O
Molecular Weight: 116.16 g/mol

(S)-2-Hydroxymethyl-piperazine

CAS No.: 126872-94-4

Cat. No.: VC21207105

Molecular Formula: C5H12N2O

Molecular Weight: 116.16 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Hydroxymethyl-piperazine - 126872-94-4

Specification

CAS No. 126872-94-4
Molecular Formula C5H12N2O
Molecular Weight 116.16 g/mol
IUPAC Name [(2S)-piperazin-2-yl]methanol
Standard InChI InChI=1S/C5H12N2O/c8-4-5-3-6-1-2-7-5/h5-8H,1-4H2/t5-/m0/s1
Standard InChI Key SIRSTRHGFGFVME-YFKPBYRVSA-N
Isomeric SMILES C1CN[C@@H](CN1)CO
SMILES C1CNC(CN1)CO
Canonical SMILES C1CNC(CN1)CO

Introduction

Chemical Properties

(S)-2-Hydroxymethyl-piperazine, also known as (S)-2-piperazinemethanol or (S)-piperazin-2-ylmethanol, is a chiral heterocyclic compound featuring a piperazine ring with a hydroxymethyl substituent at the 2-position in the S-configuration. Its basic chemical properties are summarized in Table 1.

Physical and Chemical Characteristics

The compound possesses specific physicochemical characteristics that define its behavior in various chemical and biological systems. The basic identification and structural parameters are presented below.

Table 1: Basic Properties of (S)-2-Hydroxymethyl-piperazine

PropertyValue
CAS Number126872-94-4
Molecular FormulaC₅H₁₂N₂O
Molecular Weight116.16200 g/mol
Exact Mass116.09500
Polar Surface Area (PSA)44.29000
AppearanceNot specified in literature
SolubilityLimited information available

The molecule contains two nitrogen atoms in the piperazine ring, making it a dibasic compound capable of forming salts with various acids. One common salt form is the dihydrochloride salt (S)-2-Hydroxymethyl-piperazine dihydrochloride, which has the formula C₅H₁₂N₂O·2HCl and a molecular weight of 189.08 g/mol .

Structural Characteristics

The structure of (S)-2-Hydroxymethyl-piperazine features a six-membered piperazine ring containing two nitrogen atoms at positions 1 and 4, with a hydroxymethyl group attached at the 2-position in the S-configuration. This configuration determines the spatial arrangement of the functional groups, which is crucial for its biological activity and synthetic utility.

Synthesis Methods

Several synthetic routes have been developed for the preparation of (S)-2-Hydroxymethyl-piperazine and its derivatives, leveraging various starting materials and reaction conditions.

Synthesis from Amino Acids

One established synthetic pathway utilizes serine methyl ester hydrochloride and N-Boc-L-amino acids through a four-step reaction sequence involving condensation, deprotection, cyclization, and reduction . This approach has several advantages:

  • Mild reaction conditions

  • Readily available reagents

  • Non-racemic composition

  • Potential for gram-scale synthesis

It is worth noting that during synthesis starting with (S)-aspartic acid, partial racemization can occur, which has led researchers to investigate alternative chemical strategies to overcome this limitation .

Protection Strategies

For use in complex synthetic sequences, protection of the reactive nitrogen atoms is often necessary. A common protected derivative is the di-Boc protected form, where both nitrogen atoms are protected with tert-butoxycarbonyl (Boc) groups. This protection strategy is particularly important when the molecule is used as a building block in multistep syntheses.

Applications in Pharmaceutical Synthesis

(S)-2-Hydroxymethyl-piperazine serves as a valuable building block in pharmaceutical synthesis due to its unique structural features and reactivity profile.

Role as a Synthetic Intermediate

The compound is recognized as a crucial structural unit and essential intermediate in the drug development process . Its importance stems from the following characteristics:

Development of Enzyme Inhibitors

Derivatives of (S)-2-Hydroxymethyl-piperazine have been employed in the synthesis of enzyme inhibitors. For example, certain piperazine derivatives carrying a (2-hydroxyethyl) group have been investigated as human carbonic anhydrase (hCA) inhibitors, with potential applications in treating conditions such as glaucoma and cancer .

These compounds have demonstrated potency in the nanomolar range and selectivity for specific carbonic anhydrase isoforms, particularly hCA IX . The chiral nature of the starting material plays a crucial role in determining the biological activity and selectivity of the resulting inhibitors.

Synthetic Applications in Advanced Materials

Beyond pharmaceutical applications, (S)-2-Hydroxymethyl-piperazine and related compounds have potential uses in the development of advanced materials with specialized properties.

Polymer Chemistry

Piperazine derivatives, including those based on (S)-2-Hydroxymethyl-piperazine, can be incorporated into polymeric structures to impart specific characteristics such as:

  • Enhanced thermal stability

  • Improved mechanical properties

  • Controlled biodegradability

  • Specific response to environmental stimuli

Ligand Development

The compound can serve as a chiral ligand or a precursor for ligands used in asymmetric synthesis. The presence of a chiral center and multiple coordination sites makes derivatives of (S)-2-Hydroxymethyl-piperazine potentially valuable in developing catalytic systems for stereoselective transformations.

Biological Activity and Structure-Activity Relationships

The biological properties of (S)-2-Hydroxymethyl-piperazine derivatives have been investigated in various therapeutic contexts.

Enzyme Inhibition

As mentioned earlier, certain derivatives have shown significant activity as carbonic anhydrase inhibitors. These compounds bind to the zinc ion in the active site of carbonic anhydrases through their sulfamoyl moieties, with the piperazine scaffold providing additional interactions that enhance binding affinity and selectivity .

Relationship to 1,2-Diamines

The piperazine structure can be considered a cyclic 1,2-diamine, a structural motif prevalent in biologically active compounds, natural products, chiral auxiliaries, and ligands for asymmetric synthesis . This structural similarity contributes to the biological relevance of (S)-2-Hydroxymethyl-piperazine and its derivatives.

Related Compounds and Derivatives

Several compounds related to (S)-2-Hydroxymethyl-piperazine have been investigated for their properties and applications.

Enantiomeric Counterpart

The R-enantiomer, (R)-2-Hydroxymethyl-piperazine, has also been studied, particularly in its protected forms such as (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine. Comparing the properties and activities of both enantiomers provides valuable insights into the stereoselective nature of their interactions with biological targets.

Structurally Similar Compounds

N-(2-Hydroxyethyl)piperazine is a structurally related compound with applications in:

  • Pharmaceutical development, particularly for drugs targeting neurological disorders

  • Surfactant production for cleaning products and personal care items

  • Polymer chemistry for coatings, adhesives, and sealants

  • Biochemical research as a buffer component

  • Corrosion inhibition in industrial applications

The structural similarities and differences between these compounds highlight the influence of subtle structural modifications on biological activity and physicochemical properties.

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